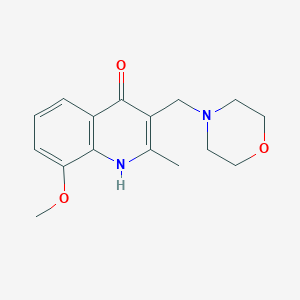
1-(3-isopropoxybenzoyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-isopropoxybenzoyl)indoline, also known as Isopropoxybenzoylindoline (IBI), is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of indoline, which is a heterocyclic organic compound that has been used in the synthesis of various drugs and natural products. IBI has been found to have a range of potential applications in scientific research, including in the study of cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of IBI is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is through the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. IBI has also been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
IBI has been found to have a range of biochemical and physiological effects. Studies have shown that IBI can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, IBI has been found to have neuroprotective effects, which could make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IBI in scientific research is its potential as a therapeutic agent for cancer and inflammation. Additionally, IBI has been found to have low toxicity, making it a safer option compared to other compounds. However, one limitation of using IBI in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on IBI. One area of research could be to further investigate its mechanism of action and potential targets for therapeutic use. Additionally, more studies could be done to explore its potential use in the treatment of neurological disorders. Furthermore, the synthesis of new derivatives of IBI could be explored to improve its efficacy and bioavailability. Overall, IBI has shown promise as a potential therapeutic agent for a range of diseases and warrants further investigation.
Métodos De Síntesis
IBI can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-isopropoxybenzoyl chloride, which is then reacted with indoline in the presence of a base to yield IBI. The synthesis of IBI has been optimized to improve yield and purity, making it a viable option for use in scientific research.
Aplicaciones Científicas De Investigación
IBI has been studied for its potential use in a range of scientific research applications. One area of research where IBI has shown promise is in the study of cancer. Studies have shown that IBI can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy. Additionally, IBI has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13(2)21-16-8-5-7-15(12-16)18(20)19-11-10-14-6-3-4-9-17(14)19/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQOICBIPWJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)



![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)